![molecular formula C10H14N2O B2515493 2-(Pyridin-3-yl)oxan-4-amine CAS No. 1343908-15-5](/img/structure/B2515493.png)
2-(Pyridin-3-yl)oxan-4-amine
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Overview
Description
“2-(Pyridin-3-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1343908-15-5. It has a molecular weight of 178.23 . The IUPAC name for this compound is 2-(3-pyridinyl)tetrahydro-2H-pyran-4-amine .
Molecular Structure Analysis
The InChI code for “2-(Pyridin-3-yl)oxan-4-amine” is 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“2-(Pyridin-3-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
- Synthesis : Researchers have efficiently synthesized novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives include compounds 2a–2i and 4a–4i, obtained from 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesis yields moderate to good results .
- Quantum Mechanical Investigations : Density functional theory (DFT) studies were conducted on these pyridine derivatives. Researchers analyzed frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements. These insights help understand reaction pathways and identify potential chiral dopants for liquid crystals .
- Biological Activities : The synthesized pyridine derivatives were evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .
- Some of the target compounds derived from 2-(Pyridin-3-yl)oxan-4-amine displayed better anti-fibrosis activity than Pirfenidone (PFD) and other reference compounds on HSC-T6 cells .
- After synthesizing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, researchers evaluated its derivatives toward a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic structure showed promise in this context .
- An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was achieved through direct Csp3-H oxidation with water. This method provides a mild approach for obtaining aromatic ketones .
Medicinal Chemistry
Anti-Fibrosis Activity
Protein Kinase Inhibition
Csp3-H Oxidation
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .
Result of Action
Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .
Action Environment
The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .
properties
IUPAC Name |
2-pyridin-3-yloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJMZAFZYHREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)oxan-4-amine |
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